![molecular formula C11H13BrO2 B2405755 3-(4-Bromophenyl)-3-methylbutanoic acid CAS No. 67159-82-4](/img/structure/B2405755.png)
3-(4-Bromophenyl)-3-methylbutanoic acid
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Overview
Description
3-(4-Bromophenyl)-3-methylbutanoic acid is a derivative of phenylacetic acid containing a bromine atom in the para position . It is an organic compound .
Synthesis Analysis
The synthesis of 3-(4-Bromophenyl)-3-methylbutanoic acid involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide . Methyl 4-bromophenylacetate is made from 4-bromophenylacetic acid by Fischer esterification, refluxing it with methanol acidified with sulfuric acid .Physical And Chemical Properties Analysis
3-(4-Bromophenyl)-3-methylbutanoic acid is a white to light yellow or beige crystalline powder . Its molecular weight is 229.07 g/mol .Scientific Research Applications
1. Analytical Chemistry in Alcoholic Beverages
Gracia-Moreno, Lopez, and Ferreira (2015) developed a method for the quantitative determination of various hydroxy acids, including 3-hydroxy-3-methylbutanoic acid, in wines and other alcoholic beverages. This method involved solid-phase extraction and gas chromatography-mass spectrometry (GC-MS) analysis. The study highlighted the potential sensory effects of these compounds in alcoholic beverages, indicating a significant application in analytical chemistry and food science (Gracia-Moreno et al., 2015).
2. Synthesis of Calcium Antagonists
Crameri and colleagues (1997) described the synthesis of (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an important building block for the calcium antagonist Mibefradil. Their work involved asymmetric hydrogenation techniques and crystallization processes, showcasing the compound's role in the pharmaceutical synthesis of cardiovascular drugs (Crameri et al., 1997).
3. Enzymatic Synthesis of Amino Acids
Andruszkiewicz, Barrett, and Silverman (1990) conducted a chemoenzymatic synthesis of (R)- and (S)-4-Amino-3-methylbutanoic acids. This involved the hydrolysis of dimethyl 3-methylglutarate and subsequent conversion to the amino acid, demonstrating the compound's relevance in enzymatic synthesis and chiral chemistry (Andruszkiewicz et al., 1990).
4. Organic Synthesis and Structural Elucidation
Seidel, Nöthling, Goddard, and Lehmann (2020) reported the structural elucidation of enantiopure and racemic 2-bromo-3-methylbutyric acid, a closely related compound. This study provided insights into hydrogen bonding motifs, packing modes, and preferred conformations in the solid state, essential for understanding the structural aspects of similar compounds (Seidel et al., 2020).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromophenyl)-3-methylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-11(2,7-10(13)14)8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMVMLKZQONNKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-3-methylbutanoic acid |
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